molecular formula C17H13N3O3 B10872021 N'-[(2-hydroxyphenyl)carbonyl]quinoline-2-carbohydrazide

N'-[(2-hydroxyphenyl)carbonyl]quinoline-2-carbohydrazide

Cat. No.: B10872021
M. Wt: 307.30 g/mol
InChI Key: LGQSITPSSDXECL-UHFFFAOYSA-N
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Description

N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline ring, a hydroxybenzoyl group, and a carbohydrazide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 2-hydroxybenzohydrazide with 2-quinolinecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazides and quinoline derivatives.

Scientific Research Applications

N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE is unique compared to other similar compounds due to its specific structural features and reactivity:

    Similar Compounds: Other compounds with similar structures include N’~2~-(2-HYDROXYBENZOYL)-2-QUINOLINECARBOHYDRAZIDE derivatives and related hydrazides.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N'-(2-hydroxybenzoyl)quinoline-2-carbohydrazide

InChI

InChI=1S/C17H13N3O3/c21-15-8-4-2-6-12(15)16(22)19-20-17(23)14-10-9-11-5-1-3-7-13(11)18-14/h1-10,21H,(H,19,22)(H,20,23)

InChI Key

LGQSITPSSDXECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NNC(=O)C3=CC=CC=C3O

Origin of Product

United States

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